molecular formula C14H10O4 B096049 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione CAS No. 17648-03-2

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione

Cat. No.: B096049
CAS No.: 17648-03-2
M. Wt: 242.23 g/mol
InChI Key: FVXPBEUYCCZFJT-UHFFFAOYSA-N
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Description

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione, also known as Leucoquinizarin, is an organic compound with the molecular formula C14H10O4. It is a derivative of anthracenedione and is characterized by its dihydroxy and dihydro functionalities. This compound is notable for its applications in various fields, including textile dyeing and medicinal chemistry .

Scientific Research Applications

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione can be synthesized through the reduction of anthraquinone. The reaction typically involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of hydrogen gas over a bed of anthraquinone and catalyst, ensuring efficient conversion and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Quinizarin (1,4-dihydroxyanthraquinone): Similar in structure but lacks the dihydro functionalities.

    Anthraquinone: The parent compound, which is more oxidized compared to 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione.

    Tetrahydroanthraquinone: A fully reduced derivative .

Uniqueness

This compound is unique due to its specific combination of dihydroxy and dihydro functionalities, which confer distinct chemical reactivity and biological activity. Its ability to inhibit topoisomerase I sets it apart from other anthraquinone derivatives, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

9,10-dihydroxy-2,3-dihydroanthracene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,17-18H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVXPBEUYCCZFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O
Source PubChem
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Molecular Formula

C14H10O4
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DSSTOX Substance ID

DTXSID1066237, DTXSID90885803
Record name 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-
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Molecular Weight

242.23 g/mol
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Physical Description

Dry Powder
Record name 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy-
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CAS No.

17648-03-2, 40498-13-3
Record name Leucoquinizarin
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Synthesis routes and methods

Procedure details

1 part of 4-chlorosulphonyl phthalic acid is added to a solution of 0.5 parts of 1-hydroxy-4-(4-aminoanilino)-anthraquinone, (itself obtained by the reaction of leucoquinizarin with 4-phenylene diamine) in 25 parts of dioxan. The mixture is heated under reflux for 51/2 hours, filtered hot, and the filtrate poured into water. The precipitated product is filtered off, dissolved in dilute sodium carbonate solution at 20°C, screened, and the filtrate acidified with mineral acid to give 0.4 parts of 1-hydroxy-4-[4-(3,4-dicarboxy phenylsulphonylamino)anilino]anthraquinone.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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4-chlorosulphonyl phthalic acid
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Reaction Step Two
Name
1-hydroxy-4-(4-aminoanilino)-anthraquinone
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key chemical reactions involving Leucoquinizarin?

A1: Leucoquinizarin displays interesting reactivity with hydrazines and alcohols. [, ] For instance, it undergoes N-N bond cleavage reactions with various hydrazines, leading to unique nitrogen-containing compounds. [, ] Furthermore, it can be monoalkylated with primary or secondary alcohols in the presence of thionyl chloride and an acid catalyst, yielding Chinizarin monoalkyl ethers. [] This specific reaction highlights its versatility as a precursor for synthesizing more complex molecules.

Q2: How does the structure of Leucoquinizarin influence its ability to form complexes with metals?

A2: Leucoquinizarin, acting as a ligand, coordinates with Tin(IV) through a monodentate Sn-O bond involving one of its phenolic oxygen atoms. [] This contrasts with the coordination observed for its analog, Alizarin, which forms a six-membered chelate ring with Tin(IV) through both a quinoidal oxygen and its neighboring phenolic oxygen. [] This difference in coordination behavior highlights the impact of the hydroxyl group positioning on the chelating properties of these anthraquinone derivatives.

Q3: What are the potential applications of Leucoquinizarin derivatives?

A3: Organotin compounds derived from Leucoquinizarin have shown promising results in in vitro cytotoxicity assays against human tumor cell lines. [] While further research is needed to elucidate their mechanism of action and in vivo efficacy, these initial findings suggest their potential as antitumor agents.

Q4: What analytical techniques are employed in the study of Leucoquinizarin and its derivatives?

A4: A variety of spectroscopic and analytical methods are crucial for characterizing Leucoquinizarin and its derivatives. These include:

  • Infrared (IR) Spectroscopy: Used to identify functional groups and study bonding characteristics. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of molecules. []
  • Thermal Analysis: Investigates the thermal stability and decomposition patterns of compounds. []
  • High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify components in mixtures, particularly relevant in degradation studies. []

Q5: Are there any environmental concerns related to Leucoquinizarin and its derivatives?

A5: While specific information about the environmental impact of Leucoquinizarin is limited in the provided research, its structural similarity to anthraquinone dyes raises concerns. [, ] Anthraquinone dyes are known for their persistence in the environment and potential toxicity. [, ] Research focusing on the biodegradation of these compounds using methods like immobilized Aspergillus flavus in fluidized bed bioreactors indicates ongoing efforts to address these environmental challenges. [] Further research into the ecotoxicological effects and degradation pathways of Leucoquinizarin and its derivatives is essential to ensure their responsible use and disposal.

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